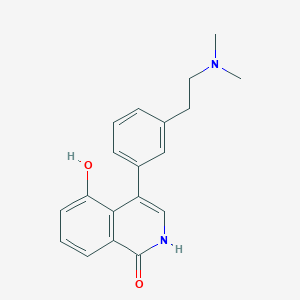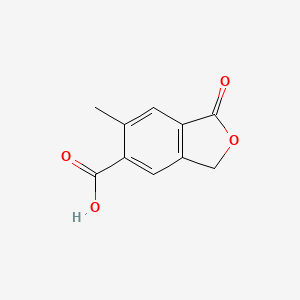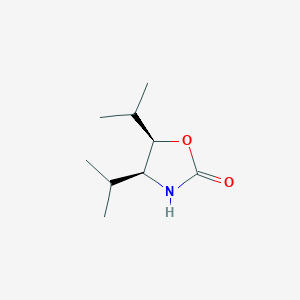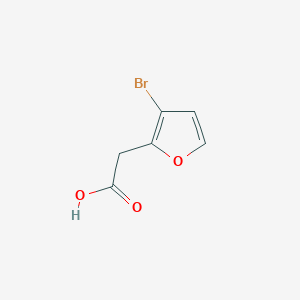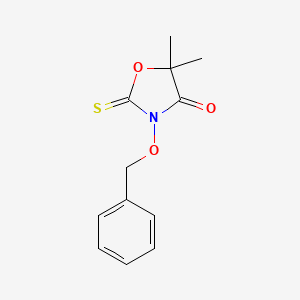
3-(Benzyloxy)-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-5,5-dimethyl-2-thioxooxazolidin-4-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a benzyloxy group attached to the third position of the oxazolidinone ring, along with two methyl groups at the fifth position and a thioxo group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5,5-dimethyl-2-thioxooxazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyloxyacetic acid with thioisocyanate in the presence of a base to form the desired oxazolidinone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Benzyloxy)-5,5-dimethyl-2-thioxooxazolidin-4-one can be scaled up by optimizing the reaction conditions and using larger quantities of starting materials. The use of continuous flow reactors and automated systems can help in achieving higher yields and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(Benzyloxy)-5,5-dimethyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The oxazolidinone ring can be reduced to form the corresponding alcohol or amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted oxazolidinone derivatives depending on the nucleophile used.
科学研究应用
3-(Benzyloxy)-5,5-dimethyl-2-thioxooxazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(Benzyloxy)-5,5-dimethyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: This compound shares the benzyloxy group but has a pyridine ring instead of an oxazolidinone ring.
5,5-Dimethyl-2-thioxooxazolidin-4-one: Similar structure but lacks the benzyloxy group.
3-(Benzyloxy)-5,5-dimethyl-2-oxooxazolidin-4-one: Similar structure but has an oxo group instead of a thioxo group.
Uniqueness
3-(Benzyloxy)-5,5-dimethyl-2-thioxooxazolidin-4-one is unique due to the combination of its benzyloxy, dimethyl, and thioxo groups, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit potential biological activities that are distinct from other similar compounds.
属性
CAS 编号 |
72887-56-0 |
|---|---|
分子式 |
C12H13NO3S |
分子量 |
251.30 g/mol |
IUPAC 名称 |
5,5-dimethyl-3-phenylmethoxy-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C12H13NO3S/c1-12(2)10(14)13(11(17)16-12)15-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI 键 |
XDUHCLKDHZKKSH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=S)O1)OCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


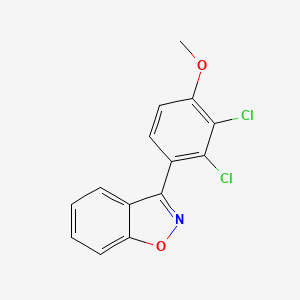
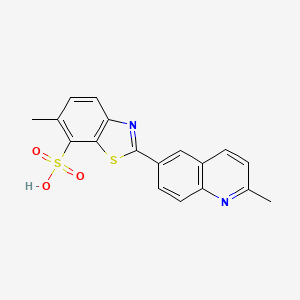
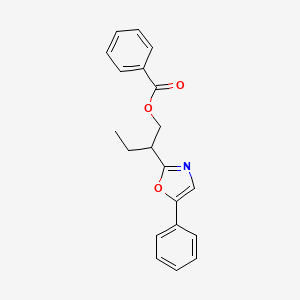
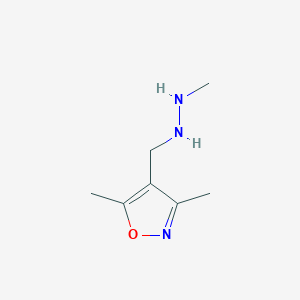
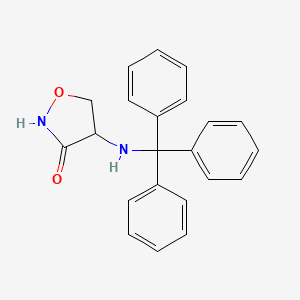
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)
